An In-depth Technical Guide to 4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine
An In-depth Technical Guide to 4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. By leveraging established principles of organic chemistry and drawing upon spectral data from closely related analogues, this document aims to equip researchers with the foundational knowledge necessary for the synthesis, characterization, and application of this molecule.
Physicochemical Properties
The precise physicochemical properties of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine are not extensively documented in publicly available literature. However, based on the analysis of its constituent functional groups—a pyridine ring, a methoxy group, and a trifluoromethylphenyl moiety—we can predict its key characteristics. The trifluoromethyl group, a strong electron-withdrawing moiety, is known to increase lipophilicity and metabolic stability in drug candidates.[1] The pyridine nitrogen provides a site for hydrogen bonding, potentially influencing solubility and receptor interactions.
| Property | Predicted Value | Rationale and Key Influencing Factors |
| Molecular Formula | C₁₃H₁₀F₃NO | Derived from the chemical structure. |
| Molecular Weight | 253.22 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a solid at room temperature | Based on the properties of similar substituted phenylpyridines. |
| Melting Point | Estimated in the range of 80-120 °C | Inferred from related 4-phenylpyridine derivatives. |
| Boiling Point | > 300 °C | High boiling point is expected due to the molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | The trifluoromethyl group enhances lipophilicity. |
| pKa | Estimated around 4-5 | The pyridine nitrogen is basic, but its pKa is reduced by the electron-withdrawing trifluoromethyl group. |
Synthesis and Purification
The most logical and widely employed method for the synthesis of 4-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and a boronic acid or ester.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A plausible route to synthesize 4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine involves the coupling of a 4-substituted pyridine with a substituted phenylboronic acid.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-methoxy-4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent and Reactant Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent (e.g., a mixture of toluene and water). Add 4-chloropyridine (1.0 equivalent).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methoxy group.
-
Pyridine Protons: The protons on the pyridine ring will likely appear in the downfield region (δ 7.0-8.5 ppm). The protons at the 2 and 6 positions will be doublets, and the protons at the 3 and 5 positions will also be doublets.
-
Phenyl Protons: The protons on the substituted phenyl ring will appear in the aromatic region (δ 7.0-7.8 ppm), with their chemical shifts influenced by the methoxy and trifluoromethyl groups.
-
Methoxy Protons: A sharp singlet corresponding to the three methoxy protons is expected around δ 3.9 ppm.[4]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm).[5]
-
Phenyl Carbons: The carbons of the phenyl ring will also appear in the aromatic region, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The chemical shifts will be influenced by the substituents.[6][7]
-
Methoxy Carbon: The carbon of the methoxy group will appear as a singlet around δ 55 ppm.[8]
-
Trifluoromethyl Carbon: The carbon of the trifluoromethyl group will be observed as a quartet in the region of δ 120-130 ppm with a large C-F coupling constant.
Mass Spectrometry (Predicted)
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 253.22. Common fragmentation patterns for trifluoromethylated aromatic compounds include the loss of the trifluoromethyl radical (CF₃•), leading to a fragment at [M-69]⁺.[9]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹[10]
-
C-O stretching (methoxy): ~1000-1300 cm⁻¹
-
C-F stretching (trifluoromethyl): Strong absorptions in the range of 1100-1350 cm⁻¹
Reactivity and Chemical Behavior
The chemical reactivity of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine is dictated by its functional groups.
-
Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.
-
Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution. It is also metabolically stable.[11]
-
Methoxy Group: The methoxy group is an electron-donating group and an ortho-, para-director for electrophilic aromatic substitution on the phenyl ring.
Applications in Research and Drug Development
Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs.[1] The unique combination of a pyridine core, a methoxy group, and a trifluoromethylphenyl substituent in 4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine makes it an attractive scaffold for several reasons:
-
Lipophilicity and Metabolic Stability: The trifluoromethyl group can enhance a drug candidate's ability to cross cell membranes and can block metabolic pathways, potentially increasing its half-life.[1]
-
Receptor Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.
-
Scaffold for Library Synthesis: This molecule can serve as a versatile building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Derivatives of trifluoromethylpyridine have been investigated for a range of biological activities, including as herbicides and in pharmaceutical applications.[11]
Safety and Handling
Specific safety data for 4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine is not available. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact.
References
- Brühl, I., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis. Analytical Chemistry.
- Pyridine, 2-methoxy- - the NIST WebBook. National Institute of Standards and Technology.
- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv.
- Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purines. Molecules.
- A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. BenchChem.
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- FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Journal of Molecular Structure.
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- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
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- Pyridine Infrared Spectroscopy Analytical Service. Mtoz Biolabs.
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- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances.
- Infrared studies of heterocyclic compounds. Part I. 4-Substituted pyridines. Journal of the Chemical Society (Resumed).
- 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Synthesis, characterization, and optical and surface properties of (4-(trifluoromethylthio)phenoxy) copper(ii) phthalocyanine. New Journal of Chemistry.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank.
- MASS SPECTRA OF SOME SUBSTITUTED POLYFLUOROBENZENES.
- Synthesis and Crystal Structure Characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate. Journal of Chemical Crystallography.
- Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethc
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules.
- Observation of phenyl-fused porphyrinoids during the ESI mass spectrometric analysis of meso-pentafluorophenyl-substituted porphyrin and corrole. Journal of the American Society for Mass Spectrometry.
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